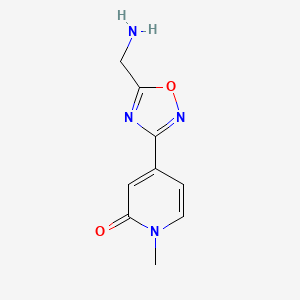

4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Description

The compound 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a methyl group at the N1 position and a 1,2,4-oxadiazole ring at the C4 position. The oxadiazole ring is further functionalized with an aminomethyl group at its C5 position. This structural motif combines hydrogen-bonding capability (via the aminomethyl group) with the aromatic and electronic properties of the oxadiazole and pyridinone rings.

Properties

IUPAC Name |

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-13-3-2-6(4-8(13)14)9-11-7(5-10)15-12-9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALVDLWSOVGIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 220.23 g/mol

The biological activity of 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is primarily attributed to its ability to interact with specific biological targets:

- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that it can effectively target pathways involved in tumor growth and survival.

- Antimicrobial Activity : Preliminary investigations suggest that this compound also possesses antimicrobial properties, affecting both gram-positive and gram-negative bacteria.

Anticancer Efficacy

Recent studies have evaluated the anticancer activity of this compound against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.67 | Induction of apoptosis |

| HCT-116 (Colon) | 0.80 | Inhibition of cell cycle progression |

| ACHN (Renal) | 0.87 | Targeting EGFR signaling pathway |

These results indicate that the compound has significant potency against prostate, colon, and renal cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties were assessed using standard methods against various bacterial strains. The results indicated effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 25 |

These findings highlight the broad-spectrum antimicrobial activity of the compound, making it a candidate for further exploration in infectious disease treatment .

Case Studies

In a notable case study involving a series of synthesized oxadiazole derivatives, it was found that modifications to the pyridine ring significantly enhanced anticancer activity. For instance, derivatives with halogen substitutions exhibited improved potency against breast cancer cell lines compared to their non-substituted counterparts .

Comparison with Similar Compounds

4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

- Structure: Differs only in the alkyl substitution on the pyridinone nitrogen (ethyl vs. methyl).

- Properties: The ethyl group increases molecular weight (220.23 g/mol vs. However, the ethyl variant is listed as discontinued, suggesting challenges in synthesis or application .

- Key Comparison: Feature Target Compound (Methyl) Ethyl Analog Pyridinone Substituent Methyl Ethyl Molecular Weight ~206.20 g/mol (estimated) 220.23 g/mol Commercial Availability Not specified Discontinued

5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one

- Structure: Replaces the pyridinone core with a naphthyridinone system and substitutes the oxadiazole’s C5 with methyl instead of aminomethyl.

- The methyl group on the oxadiazole reduces hydrogen-bonding capacity compared to the aminomethyl group in the target compound .

- Key Insight: The aminomethyl group in the target compound may improve solubility and target engagement through hydrogen bonding, whereas methyl groups prioritize steric effects.

4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid Derivatives

- Structure : Features a benzoic acid moiety linked to an oxadiazole substituted with benzofuran.

- Properties: The benzofuran and benzoic acid groups introduce strong aromaticity and acidity, making these compounds suitable for neuropathic pain therapy. In contrast, the target compound’s aminomethyl-pyridinone system is more compact and likely targets different biological pathways .

- Key Insight: Substitutions on the oxadiazole ring (benzofuran vs. aminomethyl) dictate divergent therapeutic applications: neuropathic pain vs.

Fluorophenyl-Substituted Oxadiazole Derivatives

- Structure: Example: A41 includes a 5-(2-fluorophenyl)-1,2,4-oxadiazole linked to a tetrahydroquinazolinone system.

- The target compound’s aminomethyl group, being electron-donating, may enhance reactivity or binding to polar targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.